molecular formula C13H15N3 B7905258 8-piperazin-1-ylquinoline

8-piperazin-1-ylquinoline

Cat. No. B7905258
M. Wt: 213.28 g/mol
InChI Key: DCUZDOXGNVJQQL-UHFFFAOYSA-N
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Patent
US06399614B1

Procedure details

A mixture of 8-aminoquinoline (1.5 g), bis-(2-chloroethyl)amine hydrochloride (2.04 g), o-dichlorobenzene (4.5 mL) and n-hexanol (0.45 mL) was stirred at reflux temperature for 5 h. After cooling to room temperature, the mixture was treated with 2 N NaOH (10 mL) and extracted with CH2Cl2 (3×20 mL). The purification was carried out by flash chromatography (CH2Cl2-2 N methanolic NH3) 97:3 to give 0.48 g (22%) of the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.C(O)CCCCC.[OH-].[Na+]>ClC1C=CC=CC=1Cl>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[N:1]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
2.04 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
4.5 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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